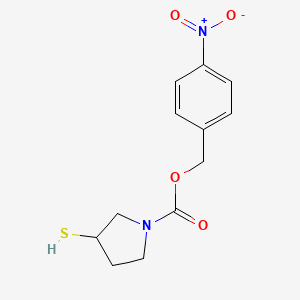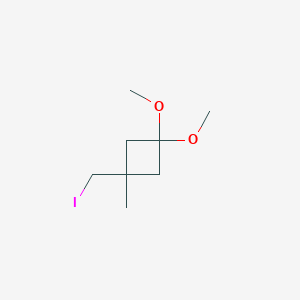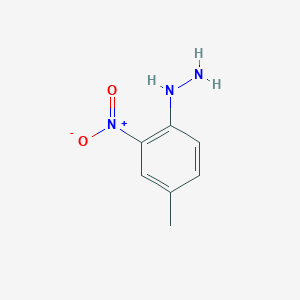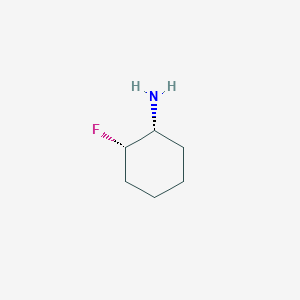![molecular formula C17H23N3O3S2 B12281009 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B12281009.png)
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole core, which is known for its diverse biological activities, and a diazepane ring, which is often associated with pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Introduction of the Diazepane Ring: The diazepane ring is introduced by reacting the benzothiazole derivative with 1,4-diazepane in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the diazepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazoles or diazepanes.
Wissenschaftliche Forschungsanwendungen
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, modulating their activity. The diazepane ring may enhance the compound’s binding affinity and selectivity. The cyclopropanesulfonyl group can further influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole
- **2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide
- **7-chloro-2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-methoxy-1,3-benzothiazole
Uniqueness
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4-ethoxy-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Eigenschaften
Molekularformel |
C17H23N3O3S2 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-4-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C17H23N3O3S2/c1-2-23-14-5-3-6-15-16(14)18-17(24-15)19-9-4-10-20(12-11-19)25(21,22)13-7-8-13/h3,5-6,13H,2,4,7-12H2,1H3 |
InChI-Schlüssel |
QGQVUZSDGHPULT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCCN(CC3)S(=O)(=O)C4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4R,8R)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethyl-2-bicyclo[2.2.2]octa-2,5-diene](/img/structure/B12280930.png)
![3-(4-Methoxyphenyl)-1-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}propan-1-one](/img/structure/B12280935.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12280938.png)




![3-Azetidineacetic acid, alpha-amino-1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12280957.png)


![9-methyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280991.png)
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-oxo-2-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12281001.png)


